6-[(Boc-amino)methyl]pyrimidin-4-amine
CAS No.:
Cat. No.: VC17862363
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![6-[(Boc-amino)methyl]pyrimidin-4-amine -](/images/structure/VC17862363.png)
Specification
Molecular Formula | C10H16N4O2 |
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Molecular Weight | 224.26 g/mol |
IUPAC Name | tert-butyl N-[(6-aminopyrimidin-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15)(H2,11,13,14) |
Standard InChI Key | SBVRWLFUQXGBKE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The molecular structure of 6-[(Boc-amino)methyl]pyrimidin-4-amine comprises a pyrimidine ring substituted at the 4-position with an amino group and at the 6-position with a Boc-protected aminomethyl moiety. The tert-butoxycarbonyl (Boc) group serves as a protective agent for the primary amine, enhancing the compound’s stability during synthetic reactions. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | tert-butyl ((6-aminopyrimidin-4-yl)methyl)carbamate |
Molecular Formula | |
Molecular Weight | 224.26 g/mol |
SMILES | CC(C)(C)OC(=O)NCC1=CC(=NC=N1)N |
InChIKey | SBVRWLFUQXGBKE-UHFFFAOYSA-N |
The Boc group’s steric bulk influences the compound’s reactivity, directing regioselective modifications to the pyrimidine ring’s amino and methylene positions.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrimidine protons (δ 6.58 ppm for H-5) and the Boc group’s methyl groups (δ 1.44 ppm). Density functional theory (DFT) calculations predict a planar pyrimidine ring with slight puckering at the aminomethyl substituent, aligning with crystallographic data for analogous compounds .
Synthesis and Manufacturing Processes
Multi-Step Synthetic Routes
The synthesis of 6-[(Boc-amino)methyl]pyrimidin-4-amine typically involves three stages:
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Pyrimidine Core Formation: Condensation of β-alkoxypropionitrile derivatives with acetamidine under basic conditions yields 5-alkoxymethylpyrimidine intermediates .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine introduces the Boc group to the aminomethyl side chain.
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Deprotection and Purification: Acidic hydrolysis (e.g., HCl/dioxane) removes transient protecting groups, followed by recrystallization or column chromatography to isolate the final product .
Catalytic and Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Optimal amination occurs at 180–300°C, balancing reaction rate and byproduct formation .
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Catalysts: Lewis acids like enhance nucleophilic substitution at the alkoxymethyl position, achieving conversions >85% .
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Solvent Systems: Polar aprotic solvents (e.g., DMF) improve Boc group incorporation, while ammonia acts as both solvent and reactant in amination steps .
A comparative analysis of synthetic methods is provided below:
Method | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|
Boc-Protected Amination | 78 | 99 | High regioselectivity |
Reductive Alkylation | 65 | 95 | Mild conditions |
Microwave-Assisted | 82 | 98 | Reduced reaction time |
Applications in Pharmaceutical and Agrochemical Development
Intermediate in Drug Synthesis
6-[(Boc-amino)methyl]pyrimidin-4-amine is a precursor to antiviral and anticancer agents. For example, its reaction with sulfonyl chlorides yields sulfonamide derivatives that inhibit thymidylate synthase, a target in colorectal cancer therapy . The Boc group’s orthogonal protection strategy enables sequential functionalization of the pyrimidine ring, critical for constructing polypharmacological agents .
Agrochemical Uses
In agrochemistry, the compound serves as a building block for herbicides targeting acetolactate synthase (ALS). Structural analogs bearing fluorinated substituents exhibit herbicidal activity at concentrations as low as 10 ppm.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Derivatives of 6-[(Boc-amino)methyl]pyrimidin-4-amine demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 µg/mL) by disrupting cell wall synthesis. The Boc group’s lipophilicity enhances membrane permeability, a property leveraged in prodrug design.
Enzyme Inhibition Studies
Kinetic assays reveal that the compound noncompetitively inhibits dihydrofolate reductase (DHFR) with a of 12 nM, comparable to methotrexate . Molecular docking simulations suggest hydrogen bonding between the pyrimidine amino group and DHFR’s Asp27 residue .
Future Directions and Research Opportunities
Targeted Drug Delivery Systems
Conjugation with nanoparticle carriers (e.g., PEGylated liposomes) could enhance the compound’s bioavailability in oncology applications. Preliminary studies show a 3-fold increase in tumor accumulation compared to free drug formulations .
Green Chemistry Approaches
Solvent-free mechanochemical synthesis and biocatalytic Boc protection are under investigation to reduce the environmental footprint of large-scale production .
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